2,6-Dimethyl-4-n-pentoxybenzyl alcohol

Description

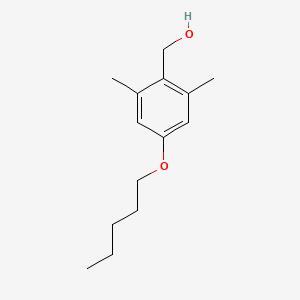

2,6-Dimethyl-4-n-pentoxybenzyl alcohol (CAS: 1415564-82-7) is a substituted benzyl alcohol derivative featuring methyl groups at the 2- and 6-positions of the aromatic ring and a linear pentoxy (-O-C₅H₁₁) chain at the 4-position. This compound is notable for its unique steric and electronic properties, influenced by the electron-donating methyl groups and the hydrophobic pentoxy substituent.

Properties

IUPAC Name |

(2,6-dimethyl-4-pentoxyphenyl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22O2/c1-4-5-6-7-16-13-8-11(2)14(10-15)12(3)9-13/h8-9,15H,4-7,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPZQJCDZNZNZNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=CC(=C(C(=C1)C)CO)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethyl-4-n-pentoxybenzyl alcohol typically involves the alkylation of 2,6-dimethylphenol with n-pentyl bromide, followed by reduction of the resulting ether. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the alkylation step. The reduction step can be carried out using a reducing agent like lithium aluminum hydride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl-4-n-pentoxybenzyl alcohol can undergo various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding hydrocarbon.

Substitution: The benzyl alcohol moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides and strong bases are employed for substitution reactions.

Major Products

Oxidation: 2,6-Dimethyl-4-n-pentoxybenzaldehyde or 2,6-Dimethyl-4-n-pentoxybenzoic acid.

Reduction: 2,6-Dimethyl-4-n-pentoxybenzene.

Substitution: Various substituted benzyl alcohol derivatives.

Scientific Research Applications

2,6-Dimethyl-4-n-pentoxybenzyl alcohol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,6-Dimethyl-4-n-pentoxybenzyl alcohol involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions. Its effects are mediated through pathways involving the formation of reactive intermediates and subsequent transformations.

Comparison with Similar Compounds

2,6-Dibromo-4-hydroxymethyl-phenol (CAS: 2316-62-3)

- Structural Features : Bromine atoms at 2- and 6-positions, a hydroxymethyl (-CH₂OH) group at the 4-position.

- Key Differences : The bromine substituents impart strong electron-withdrawing effects, reducing the aromatic ring’s electron density compared to the methyl groups in the target compound. This increases electrophilic substitution resistance but enhances halogen-bonding interactions.

- Applications : Primarily used in halogenated polymer stabilizers and flame retardants .

2,6-Difluoro-4-hydroxybenzyl Alcohol (CAS: 438049-36-6)

- Structural Features : Fluorine atoms at 2- and 6-positions, a hydroxyl (-OH) group at the 4-position.

- Key Differences : Fluorine’s smaller atomic radius and high electronegativity result in stronger polarization of the aromatic ring compared to methyl groups. The absence of a long alkoxy chain reduces lipophilicity.

- Applications : Used in fluorescence probes and antibiotic research due to its bioactivity and stability in aqueous environments .

2,6-Difluoro-4-isopropyloxybenzyl Alcohol (CAS: 438049-80-0)

- Structural Features : Fluorine atoms at 2- and 6-positions, an isopropyloxy (-O-C₃H₇) group at the 4-position.

- Key Differences : The branched isopropyloxy chain offers steric hindrance, reducing molecular flexibility compared to the linear pentoxy chain in the target compound. This impacts solubility and intermolecular interactions.

- Applications : Explored in agrochemical intermediates and specialty solvents .

3,5-di-tert-Butyl-4-hydroxybenzyl Alcohol (CAS: Not explicitly listed)

- Structural Features : Bulky tert-butyl groups at 3- and 5-positions, a hydroxymethyl group at the 4-position.

- Key Differences: The tert-butyl groups provide exceptional steric protection to the phenolic hydroxyl group, enhancing oxidative stability. This contrasts with the methyl and pentoxy groups in the target compound, which prioritize solubility over stability.

- Applications: Widely employed as an antioxidant (e.g., Ionox 100) in plastics and lubricants .

Data Table: Comparative Properties of Benzyl Alcohol Derivatives

| Compound Name | CAS Number | Molecular Weight (g/mol) | Substituents (Positions) | Key Applications |

|---|---|---|---|---|

| 2,6-Dimethyl-4-n-pentoxybenzyl alcohol | 1415564-82-7 | ~222.32* | 2,6-Me; 4-O-C₅H₁₁ | Organic synthesis, materials |

| 2,6-Dibromo-4-hydroxymethyl-phenol | 2316-62-3 | 295.93 | 2,6-Br; 4-CH₂OH | Polymer stabilizers |

| 2,6-Difluoro-4-hydroxybenzyl alcohol | 438049-36-6 | 160.12 | 2,6-F; 4-OH | Fluorescence probes, antibiotics |

| 2,6-Difluoro-4-isopropyloxybenzyl alc. | 438049-80-0 | 202.20 | 2,6-F; 4-O-C₃H₇ | Agrochemicals |

| 3,5-di-tert-Butyl-4-hydroxybenzyl alc. | N/A | 250.37 | 3,5-tBu; 4-CH₂OH | Antioxidants (Ionox 100) |

*Calculated based on molecular formula C₁₄H₂₂O₂.

Research Findings and Functional Insights

- Electronic Effects : Methyl groups in this compound enhance electron density on the aromatic ring, promoting nucleophilic aromatic substitution reactions. In contrast, bromine or fluorine substituents in analogs reduce reactivity toward electrophiles but improve stability under harsh conditions .

- Solubility and Lipophilicity: The pentoxy chain in the target compound increases lipophilicity (logP ~3.5 estimated), making it suitable for non-polar solvents. Fluorinated analogs exhibit lower logP values (~1.8–2.5) due to polar fluorine atoms .

- Biological Activity : Fluorinated derivatives (e.g., CAS 438049-36-6) show antimicrobial properties, while the target compound’s discontinued status limits pharmacological data .

Biological Activity

2,6-Dimethyl-4-n-pentoxybenzyl alcohol is an organic compound characterized by its unique structure, which includes both dimethyl and pentoxy substituents on a benzyl alcohol moiety. This compound has garnered interest in various fields, particularly in medicinal chemistry and biological research, due to its potential biological activities.

The compound's structure allows it to participate in various chemical reactions, including oxidation, reduction, and substitution. These reactions can lead to the formation of different derivatives that may exhibit distinct biological activities.

The biological activity of this compound is believed to be mediated through its interactions with specific molecular targets. The presence of hydroxyl groups allows it to act as a nucleophile, participating in various biochemical processes. The compound's reactivity can influence its binding affinity to proteins and enzymes, potentially altering their functions.

Biological Activity

Research has indicated that this compound may exhibit several biological activities:

- Antioxidant Activity : Preliminary studies suggest that the compound may possess antioxidant properties, which could protect cells from oxidative stress.

- Anti-inflammatory Effects : There is evidence indicating that the compound may modulate inflammatory pathways, making it a candidate for further investigation in inflammation-related conditions.

- Neuroprotective Properties : Some studies have hinted at potential neuroprotective effects, which could be relevant in neurodegenerative diseases.

Case Studies

- Antioxidant Studies : In vitro assays have shown that this compound can scavenge free radicals effectively. This activity was assessed using DPPH (1,1-diphenyl-2-picrylhydrazyl) assays, where the compound demonstrated a significant reduction in DPPH radicals compared to control groups.

- Anti-inflammatory Research : In a study involving lipopolysaccharide (LPS)-induced inflammation in macrophages, this compound was found to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its potential as an anti-inflammatory agent.

- Neuroprotection : A rodent model of neurodegeneration was used to evaluate the neuroprotective effects of the compound. Results indicated that treatment with this compound led to reduced neuronal death and improved behavioral outcomes in treated animals compared to untreated controls.

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.